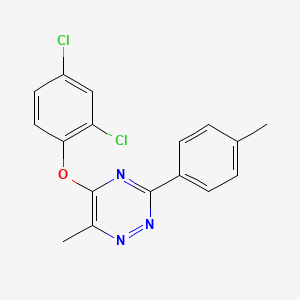

![molecular formula C23H23N5O3 B2508324 N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethylbenzamide CAS No. 1021098-75-8](/img/structure/B2508324.png)

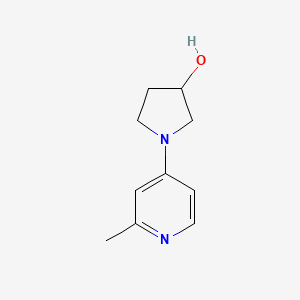

N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

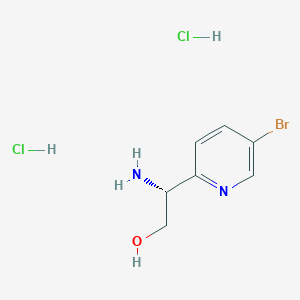

The compound N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethylbenzamide is a synthetic molecule that likely belongs to a class of heterocyclic compounds featuring a triazolo[4,3-b]pyridazine core. This core is a fused bicyclic structure consisting of a triazole ring joined to a pyridazine ring. The molecule also contains a methoxyphenyl group, suggesting potential for interaction with biological systems, and a benzamide moiety, which is a common pharmacophore in drug design due to its bioactive properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described in the literature. For instance, derivatives of 3-phenyl-1,5-dimethyl-1H-[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-e][1,3,4]oxadiazines were synthesized through heterocyclisation involving hydrazino derivatives with aromatic aldehydes or carbon disulfide and alkyl halides . Although the specific synthesis of N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethylbenzamide is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple rings that can influence the molecule's electronic distribution and, consequently, its reactivity and interaction with biological targets. The methoxy group and the benzamide moiety are likely to play a significant role in the molecule's binding affinity to its targets due to their electron-donating and hydrogen bond-accepting properties, respectively.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the formation of sulfanyl derivatives, as seen in the synthesis of [(1,5-Dimethyl-3-phenyl-1H-[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-e][1,3,4]oxadiazin-7-yl) sulfanyl]methyl cyanide . This suggests that the triazolo[4,3-b]pyridazine core can undergo substitution reactions, which could be useful for further chemical modifications of the compound.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethylbenzamide are not explicitly provided, related compounds have been synthesized in ionic liquids, which are known for their advantageous properties such as good yields, environmental friendliness, and mild reaction conditions . This suggests that the synthesis of similar compounds can be optimized using such innovative media.

Applications De Recherche Scientifique

Antiproliferative Activity

- Studies have found that derivatives of [1,2,4]triazolo[4,3-b]pyridazine, similar to the chemical , exhibit significant antiproliferative activities. These compounds have been shown to inhibit the proliferation of endothelial and tumor cells (Ilić et al., 2011).

Antimicrobial Evaluation

- Novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines, which include structures related to the chemical in focus, have been synthesized and shown to possess antimicrobial activity (El‐Kazak & Ibrahim, 2013).

Study of Structural Modifications and Biological Potential

- The modification of molecules with 1,2,4-triazole and pyrazole fragments, similar to the chemical being discussed, has been studied for their potential to influence various types of biological activities. These studies explore the interaction with various biological targets (Fedotov et al., 2022).

Antioxidant Ability

- Certain derivatives related to the compound of interest have demonstrated significant antioxidant ability. For example, compounds with 6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl structures have been evaluated for their antioxidant properties (Shakir et al., 2017).

Antitumor Activity

- Research has also indicated the antitumor activity of derivatives similar to N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethylbenzamide. These compounds show promise in inhibiting a wide range of cancer cell lines (Yanchenko et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O3/c1-15-4-5-18(14-16(15)2)23(29)24-12-13-31-21-11-10-20-25-26-22(28(20)27-21)17-6-8-19(30-3)9-7-17/h4-11,14H,12-13H2,1-3H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRZLBWMHPHZDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC=C(C=C4)OC)C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1-[(dimethylamino)sulfonyl]prolinate](/img/structure/B2508242.png)

![6-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)nicotinamide](/img/structure/B2508249.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2508252.png)

![Tert-butyl 2-[(2R)-piperidin-2-YL]acetate](/img/structure/B2508260.png)

![6-Oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid methyl ester](/img/structure/B2508262.png)